molecular formula C14H10Cl2O B14338459 4-(2,2-Dichloro-1-phenylethenyl)phenol CAS No. 110470-93-4

4-(2,2-Dichloro-1-phenylethenyl)phenol

Cat. No.: B14338459
CAS No.: 110470-93-4
M. Wt: 265.1 g/mol
InChI Key: ZKPZJDGDKGOJDB-UHFFFAOYSA-N
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Description

4-(2,2-Dichloro-1-phenylethenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group attached to a 2,2-dichloro-1-phenylethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dichloro-1-phenylethenyl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 2,2-dichloro-1-phenylethenyl chloride with phenol under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dichloro-1-phenylethenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(2,2-Dichloro-1-phenylethenyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can form hydrogen bonds and interact with enzymes and receptors, leading to changes in their activity. The dichloro-1-phenylethenyl moiety can also participate in hydrophobic interactions and influence the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-Dichloro-1-phenylethenyl)phenol is unique due to the presence of both the dichloro and phenylethenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

110470-93-4

Molecular Formula

C14H10Cl2O

Molecular Weight

265.1 g/mol

IUPAC Name

4-(2,2-dichloro-1-phenylethenyl)phenol

InChI

InChI=1S/C14H10Cl2O/c15-14(16)13(10-4-2-1-3-5-10)11-6-8-12(17)9-7-11/h1-9,17H

InChI Key

ZKPZJDGDKGOJDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(Cl)Cl)C2=CC=C(C=C2)O

Origin of Product

United States

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